molecular formula C17H26O4 B14491540 Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol CAS No. 63023-53-0

Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol

Cat. No.: B14491540
CAS No.: 63023-53-0
M. Wt: 294.4 g/mol
InChI Key: LKVUTOGEHJBCSQ-UHFFFAOYSA-N
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Description

Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol is a complex organic compound with a unique structure that combines the properties of acetic acid and phenolic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol typically involves the reaction of 5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the phenolic group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Acetic Acid: A simple carboxylic acid with a wide range of applications.

    Hydroquinone: A phenolic compound with two hydroxyl groups on a benzene ring.

Uniqueness

Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol is unique due to its combined structure, which imparts both acidic and phenolic properties. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

63023-53-0

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol

InChI

InChI=1S/C15H22O2.C2H4O2/c1-11-6-7-12(13(16)10-11)15(4)9-5-8-14(2,3)17-15;1-2(3)4/h6-7,10,16H,5,8-9H2,1-4H3;1H3,(H,3,4)

InChI Key

LKVUTOGEHJBCSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCCC(O2)(C)C)C)O.CC(=O)O

Origin of Product

United States

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